molecular formula C23H40O4 B12796616 1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene CAS No. 32514-66-2

1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene

Cat. No.: B12796616
CAS No.: 32514-66-2
M. Wt: 380.6 g/mol
InChI Key: GBANMXYSFHVOTH-UHFFFAOYSA-N
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Description

1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene is a complex organic compound that belongs to the class of polyethers It is characterized by a benzene ring substituted with a nonyl group and a long chain of ethoxyethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene typically involves the reaction of 4-nonylphenol with ethylene oxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process involves multiple steps of ethoxylation, where ethylene oxide is added to the phenol group, resulting in the formation of the polyether chain.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like sulfuric acid or nitric acid.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for potential use in drug delivery systems.

    Industry: Utilized in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene involves its interaction with various molecular targets. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it effective in disrupting cell membranes and enhancing the solubility of hydrophobic drugs. The polyether chain facilitates the formation of micelles, which can encapsulate and transport active molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Ethoxyethoxy)ethanol: A simpler polyether with similar solubility properties.

    1-ethoxy-2-(2-ethoxyethoxy)ethane: Another polyether with comparable chemical behavior.

Uniqueness

1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene stands out due to its longer polyether chain and the presence of a nonyl group, which enhances its hydrophobic interactions and makes it more effective in applications requiring amphiphilic properties.

Properties

CAS No.

32514-66-2

Molecular Formula

C23H40O4

Molecular Weight

380.6 g/mol

IUPAC Name

1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene

InChI

InChI=1S/C23H40O4/c1-4-6-7-8-9-10-11-12-22-13-15-23(16-14-22)27-21(3)26-20-19-25-18-17-24-5-2/h13-16,21H,4-12,17-20H2,1-3H3

InChI Key

GBANMXYSFHVOTH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OC(C)OCCOCCOCC

Origin of Product

United States

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